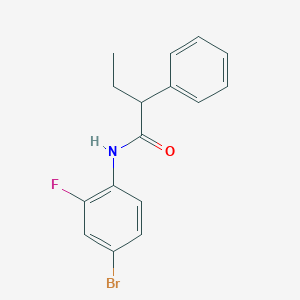![molecular formula C10H19NO B184583 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 3423-25-4](/img/structure/B184583.png)
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic compound with the molecular formula C10H19NO. It is a derivative of tropane alkaloids, which are known for their diverse biological activities. This compound is characterized by its unique bicyclic structure, which includes an isopropyl group and a hydroxyl group attached to the nitrogen-containing azabicyclo[3.2.1]octane scaffold .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the reaction of butanedial, isopropylamine hydrochloride, and acetonedicarboxylic acid in the presence of sodium acetate.
Reaction Conditions: The reaction mixture is heated under reflux conditions, leading to the formation of isopropylnortropinone.
Hydrogenation: The intermediate is then subjected to hydrogenation using an active nickel catalyst to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted bicyclic structures .
科学研究应用
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to neurotransmitter systems due to its structural similarity to tropane alkaloids.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with neurotransmitter receptors in the central nervous system. The compound binds to acetylcholine receptors, modulating their activity and influencing neurotransmission. This interaction affects various molecular pathways, leading to its observed biological effects .
相似化合物的比较
Atropine: A well-known tropane alkaloid with similar structural features but different functional groups.
Scopolamine: Another tropane alkaloid with similar biological activities but distinct pharmacological properties.
Cocaine: A tropane alkaloid with potent stimulant effects and a different mechanism of action.
Uniqueness: 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific substitution pattern and the presence of an isopropyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
属性
CAS 编号 |
3423-25-4 |
|---|---|
分子式 |
C10H19NO |
分子量 |
169.26 g/mol |
IUPAC 名称 |
(1R,5S)-8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C10H19NO/c1-7(2)11-8-3-4-9(11)6-10(12)5-8/h7-10,12H,3-6H2,1-2H3/t8-,9+,10? |
InChI 键 |
YYDQYSQZIUSKFN-ULKQDVFKSA-N |
SMILES |
CC(C)N1C2CCC1CC(C2)O |
手性 SMILES |
CC(C)N1[C@@H]2CC[C@H]1CC(C2)O |
规范 SMILES |
CC(C)N1C2CCC1CC(C2)O |
Key on ui other cas no. |
3423-25-4 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B184500.png)




![[1,1'-Biphenyl]-4-carboxylic acid [3aR-[3aa,4a(E),5b,6aa]]-4-(4,4-difluoro-3-oxo-1-octenyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B184509.png)




![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B184519.png)


![(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline](/img/structure/B184525.png)
